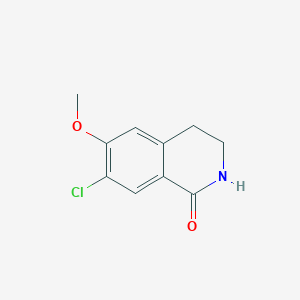
7-氯-6-甲氧基-1,2,3,4-四氢异喹啉-1-酮
描述
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1365763-73-0 . It has a molecular weight of 211.65 . This compound is a versatile material used in various scientific research studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and neuropharmacology.
Synthesis Analysis
The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves a reaction with trans-N,N’-dimethyl-1,2-cyclohexyldiamine, potassium phosphate, and copper(l) iodide . The reaction is carried out in 1,4-dioxane at 120.0℃ for 48.0h .Molecular Structure Analysis
The IUPAC name of this compound is 7-chloro-6-methoxy-3,4-dihydro-1 (2H)-isoquinolinone . The InChI code is 1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10 (13)7 (6)5-8 (9)11/h4-5H,2-3H2,1H3, (H,12,13) .Chemical Reactions Analysis
The compound is a useful reactant in organic reactions and synthesis . It has been used in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
抗炎剂
研究表明,四氢异喹啉的衍生物具有抗炎特性。 因此,7-氯-6-甲氧基-1,2,3,4-四氢异喹啉-1-酮可用于开发新的抗炎药物,可能为关节炎或急性炎症等疾病提供替代治疗方法 .
抗神经炎症剂
该化合物的衍生物,特别是N-苄基四氢异喹啉,已知具有抗神经炎症作用。 它们可能对治疗神经炎症疾病有益,是神经科学研究的关注点 .
不对称催化
在合成化学领域,7-氯-6-甲氧基-1,2,3,4-四氢异喹啉-1-酮可用作不对称催化中的手性支架。 这种应用对于生产对映体纯净的物质至关重要,这对制药行业至关重要 .
靶向蛋白质降解
该化合物也可用于靶向蛋白质降解策略,例如PROTAC®(蛋白质降解嵌合体)分子的开发。 这些分子诱导特定蛋白质的降解,这是一种有希望的药物发现和治疗各种疾病的方法 .
安全和危害
未来方向
The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, to which 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry and drug discovery .
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that this compound may have similar effects .
生化分析
Biochemical Properties
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cysteine-reactive proteins, making it a valuable tool in chemoproteomic studies . The nature of these interactions often involves covalent binding to cysteine residues, which can lead to the modulation of protein function. Additionally, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one has been used in the development of bifunctional tools for targeted protein degradation .
Cellular Effects
The effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways involved in neuroinflammation . Furthermore, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of cysteine residues on target proteins . This modification can lead to either inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can have sustained effects on cellular functions, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one .
Transport and Distribution
The transport and distribution of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one within cells can affect its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one to these compartments is facilitated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYRVHJEULFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

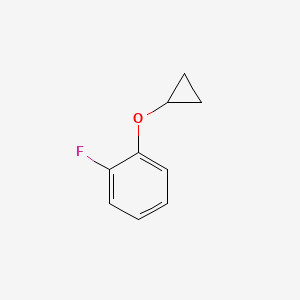

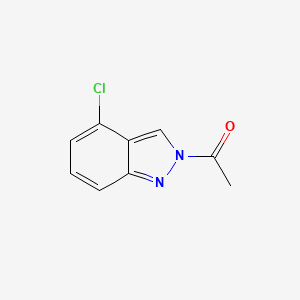
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)


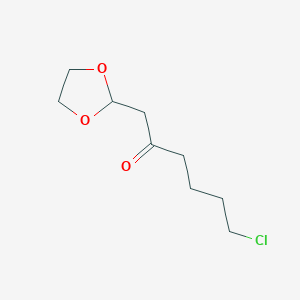

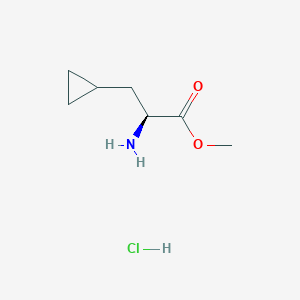
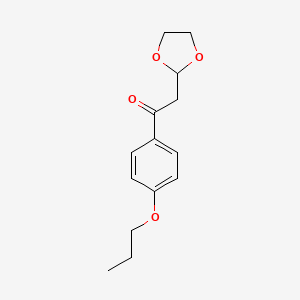
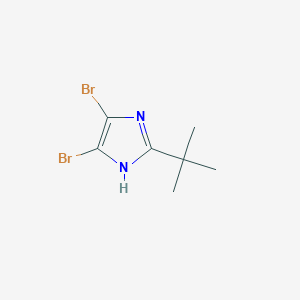

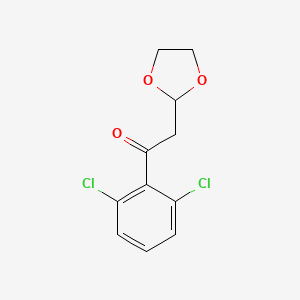
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)